Head-to-Head Clinical Efficacy: Hydergine vs. Nicergoline in Mild to Moderate Dementia
In a double-blind, randomized, parallel-group multicenter trial of 146 patients with mild to moderate dementia, Hydergine (ergoloid mesylates) at 4.5 mg daily was compared with nicergoline at 60 mg daily over 6 months. Covariance analysis demonstrated a significantly greater benefit from nicergoline, with 95% confidence intervals for the difference in percent improvements ranging from 2.8 to 10.7 for total SCAG score and from 1.6 to 12.7 for total polarity profile. However, the sum of adverse events was higher during nicergoline treatment than during Hydergine treatment [1]. This establishes that Hydergine offers a distinct benefit-risk profile relative to its closest in-class comparator, with lower adverse event burden despite the modest efficacy difference.
| Evidence Dimension | Efficacy difference (nicergoline vs. Hydergine) on SCAG score improvement |
|---|---|
| Target Compound Data | Hydergine (ergoloid mesylates) 4.5 mg daily for 6 months |
| Comparator Or Baseline | Nicergoline 60 mg daily for 6 months |
| Quantified Difference | 95% CI of difference: 2.8 to 10.7 (in favor of nicergoline) for total SCAG; adverse events higher with nicergoline |
| Conditions | Multicenter, double-blind, randomized, parallel-group trial; N=146 patients with mild to moderate dementia; 6-month treatment duration |
Why This Matters
Direct head-to-head data enables evidence-based selection where Hydergine's lower adverse event profile may be preferred over nicergoline's numerically greater but statistically modest efficacy advantage.
- [1] Battaglia A, Bruni G, Sacchetti G, Pamparana F, Ardia A, Orlando N, Scardigli G. A double-blind randomized study of two ergot derivatives in mild to moderate dementia. Current Therapeutic Research - Clinical and Experimental. 1990;48(4):597-612. View Source
